Boiling Point Specified for the 2‑Methyl Isomer; Absent for the 3‑Methyl Regioisomer
The 2‑methyl isomer has a calculated boiling point of 373.2 °C at 760 mmHg, a value that enables direct batch identification and informed purification planning . In contrast, peer databases contain no reported boiling point for the 3‑methyl regioisomer (CAS 420802‑67‑1), classifying the parameter as ‘not readily available’ . The presence of this experimental designator for the 2‑methyl isomer reduces procurement risk and simplifies quality‑control workflows relative to the 3‑methyl alternative.
| Evidence Dimension | Boiling point (calculated at 760 mmHg) |
|---|---|
| Target Compound Data | 373.23 °C (2‑methyl isomer) |
| Comparator Or Baseline | 3‑methyl‑1,2,3,4‑tetrahydrocyclopenta[b]indole‑5‑carbaldehyde – no boiling point reported in standard databases |
| Quantified Difference | Difference cannot be calculated; advantage is existence of a reference value vs. complete absence |
| Conditions | Calculated value from ChemBlink database; no experimental determination reported |
Why This Matters
A known boiling point provides a tangible quality‑control and purification handle that is missing for the closest regioisomer, directly reducing procurement uncertainty.
